2-(3-Bromophenyl)-3'-methylspiro[1,3-dioxane-5,7'-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6'-one
Overview
Description
2-(3-Bromophenyl)-3’-methylspiro[1,3-dioxane-5,7’-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6’-one is a complex organic compound featuring a unique spiro structure. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a spiro linkage involving a dioxane and a thiazolo-triazine ring system. The intricate structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3’-methylspiro[1,3-dioxane-5,7’-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6’-one typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the formation of the dioxane ring through a cyclization reaction. The final step involves the construction of the thiazolo-triazine ring system under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-3’-methylspiro[1,3-dioxane-5,7’-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-3’-methylspiro[1,3-dioxane-5,7’-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)-1,3-dioxolane: This compound shares a similar bromophenyl group but has a different ring structure.
5-Bromo-5-nitro-1,3-dioxane: Another compound with a bromophenyl group, but with different functional groups and biological activities.
Uniqueness
2-(3-Bromophenyl)-3’-methylspiro[1,3-dioxane-5,7’-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6’-one is unique due to its spiro linkage and the combination of dioxane and thiazolo-triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3-bromophenyl)-3'-methylspiro[1,3-dioxane-5,7'-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-18-8-17-14-19(9-18)13(20)15(23-14)6-21-12(22-7-15)10-3-2-4-11(16)5-10/h2-5,12H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTOSYKIHMJQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN=C2N(C1)C(=O)C3(S2)COC(OC3)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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